Product packaging for Elacestrant-d10(Cat. No.:)

Elacestrant-d10

Katalognummer: B12385259
Molekulargewicht: 468.7 g/mol
InChI-Schlüssel: SIFNOOUKXBRGGB-LOKZCMCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Elacestrant-d10 is a useful research compound. Its molecular formula is C30H38N2O2 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38N2O2 B12385259 Elacestrant-d10

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C30H38N2O2

Molekulargewicht

468.7 g/mol

IUPAC-Name

(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[2,3,5,6-tetradeuterio-4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i6D,7D,8D,9D,12D,13D,14D,15D,19D,20D

InChI-Schlüssel

SIFNOOUKXBRGGB-LOKZCMCFSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=C(C(=C(C(=C4[2H])[2H])CCNCC)[2H])[2H])[2H])O)[2H]

Kanonische SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Elacestrant-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Elacestrant-d10, a deuterated isotopologue of the selective estrogen receptor degrader (SERD), Elacestrant. This document details a plausible synthetic pathway, experimental protocols for key reactions, purification methodologies, and data presentation to aid researchers in the preparation and characterization of this important internal standard for analytical studies.

Introduction

Elacestrant is an orally bioavailable SERD that functions as an antagonist of the estrogen receptor (ER), leading to its degradation. It is approved for the treatment of certain types of breast cancer. This compound, a deuterated version of Elacestrant, is a critical tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. The "d10" designation indicates the presence of ten deuterium atoms, which provides a distinct mass shift from the parent compound without significantly altering its chemical properties.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step process culminating in the coupling of two key deuterated intermediates. The general strategy is to introduce the deuterium labels at an early stage in the synthesis of the building blocks.

A proposed retrosynthetic analysis suggests the disconnection of this compound into two primary fragments: a deuterated tetralin moiety and a deuterated benzylamine portion. The synthesis would then proceed by preparing these two deuterated intermediates and coupling them in the final steps.

Retrosynthesis Elacestrant_d10 This compound Coupling Reductive Amination Elacestrant_d10->Coupling Intermediate_A Deuterated Tetralone Intermediate Coupling->Intermediate_A Intermediate_B Deuterated Benzylamine Intermediate Coupling->Intermediate_B

Caption: Retrosynthetic analysis of this compound.

Synthesis of Deuterated Intermediates

The synthesis of this compound would likely begin with the preparation of deuterated versions of the key starting materials. Given the "d10" designation, it is probable that both the tetralin and the benzylamine precursors are extensively deuterated.

2.1.1. Synthesis of Deuterated Tetralone Intermediate

The synthesis of the chiral tetralone intermediate can be achieved through various methods, including asymmetric hydrogenation. For the deuterated analog, a deuterated starting material would be subjected to a similar synthetic sequence.

2.1.2. Synthesis of Deuterated Benzylamine Intermediate

The benzylamine portion of Elacestrant contains an ethylaminoethyl side chain. The deuteration of this fragment could be accomplished by using deuterated starting materials in its synthesis.

Final Convergent Synthesis Steps

The final steps of the this compound synthesis would involve the coupling of the two deuterated intermediates followed by final modifications. A representative synthetic scheme for the non-deuterated Elacestrant has been reported and can be adapted for the deuterated analog[1]. The following diagram illustrates a plausible final coupling step.

Synthesis_Workflow cluster_intermediates Key Deuterated Intermediates Intermediate_A Deuterated Tetralone Coupling Reductive Amination Intermediate_A->Coupling Intermediate_B Deuterated Benzylamine Intermediate_B->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Final steps in the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the following sections provide representative procedures for key transformations based on the synthesis of Elacestrant and general methods for deuteration. These should be adapted and optimized by researchers.

General Deuteration of Aromatic Rings

A common method for introducing deuterium onto aromatic rings is through acid-catalyzed hydrogen-deuterium exchange using a deuterium source such as D₂O or deuterated acids.

Protocol:

  • Dissolve the aromatic precursor in a suitable deuterated solvent.

  • Add a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).

  • Heat the reaction mixture to facilitate the exchange.

  • Monitor the reaction progress by NMR or mass spectrometry.

  • Upon completion, quench the reaction and purify the deuterated product.

Reductive Amination for Intermediate Coupling

The coupling of the tetralone and benzylamine intermediates can be achieved via reductive amination.

Protocol:

  • Dissolve the deuterated tetralone intermediate and the deuterated benzylamine intermediate in a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC or LC-MS.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Purification

The purification of this compound and its intermediates is crucial to ensure high purity for use as an analytical standard. High-performance liquid chromatography (HPLC) is a commonly used technique for the final purification step.

Purification Protocol (HPLC)
ParameterCondition
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water with 0.1% formic acid (gradient elution)
Flow Rate Dependent on column dimensions
Detection UV at a suitable wavelength (e.g., 280 nm)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Inject the solution onto the HPLC column.

  • Collect the fractions corresponding to the product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the expected analytical data for this compound.

Mass Spectrometry Data
IonExpected m/z
[M+H]⁺469.3
[M+Na]⁺491.3

Note: The exact mass will depend on the specific deuteration pattern.

NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to be similar to that of Elacestrant, but with significantly reduced signal intensity or absence of signals for the deuterated positions. The ¹³C NMR spectrum will show signals for all carbon atoms, though those bonded to deuterium may exhibit splitting and a slight upfield shift due to the isotopic effect.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. While a detailed, step-by-step protocol is not available in the public domain, the information presented here, based on the known synthesis of Elacestrant and general deuteration techniques, should serve as a valuable resource for researchers in the field of drug development and analysis. The successful synthesis and purification of high-purity this compound are essential for the accurate quantification of Elacestrant in biological matrices.

References

Navigating the Metabolic Journey of Elacestrant: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the metabolic fate of elacestrant in preclinical models based on publicly available data. Specific studies on the metabolic fate of Elacestrant-d10 were not identified in the public domain as of November 2025. The metabolic pathways of this compound are anticipated to be qualitatively similar to those of elacestrant. However, the rate of metabolism at the deuterated positions may be altered due to the kinetic isotope effect, potentially leading to quantitative differences in the metabolite profile and pharmacokinetic parameters.

Executive Summary

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative advanced or metastatic breast cancer. Understanding its metabolic fate is crucial for optimizing its clinical application and predicting potential drug-drug interactions. Preclinical studies have demonstrated that elacestrant undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The primary metabolic pathways include N-dealkylation, N-demethylation, and various oxidative transformations. This guide provides a comprehensive overview of the available preclinical data on elacestrant's metabolism, presented in a structured format to facilitate understanding and application by the scientific community.

In Vitro Metabolism

In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the primary metabolic routes of elacestrant. These studies have consistently shown that the metabolism is primarily oxidative.

Table 1: Summary of In Vitro Metabolic Pathways of Elacestrant

Metabolic PathwayPrimary Enzymes InvolvedKey Metabolites
N-dealkylationCYP3A4M1 (N-dealkylated metabolite)
N-demethylationCYP3A4M2 (N-demethylated metabolite)
HydroxylationCYP3A4, CYP2A6, CYP2C9Various hydroxylated metabolites
OxidationCYP3A4Carboxylic acid derivatives

In Vivo Metabolism in Preclinical Models

Animal studies have corroborated the in vitro findings, providing a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of elacestrant.

Pharmacokinetic Parameters

The oral bioavailability of elacestrant has been reported to be approximately 10-11%. It is extensively bound to plasma proteins (>99%).

Table 2: Key Pharmacokinetic Parameters of Elacestrant in Preclinical Models (Representative Data)

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Mouse10Oral150 ± 302850 ± 1208 ± 2Fictional Data
Rat10Oral210 ± 4541200 ± 20010 ± 3Fictional Data
Dog5Oral180 ± 5021100 ± 15012 ± 4Fictional Data

Note: The data in this table is illustrative and synthesized from typical preclinical pharmacokinetic profiles. Actual values may vary depending on the specific study conditions.

Excretion

The primary route of excretion for elacestrant and its metabolites is through the feces, indicating significant biliary excretion. Following a single oral dose of radiolabeled elacestrant, approximately 82% of the dose was recovered in the feces (with 34% as unchanged drug) and about 7.5% in the urine (with less than 1% as unchanged drug).

Experimental Protocols

In Vitro Metabolism Study
  • System: Human liver microsomes (HLM) and cryopreserved human hepatocytes.

  • Incubation: Elacestrant (1 µM) is incubated with HLM (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) in the presence of an NADPH-regenerating system at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding ice-cold acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites.

In Vivo Pharmacokinetic Study in Rodents
  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Elacestrant is administered via oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples are collected via the tail vein at predose and various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of elacestrant and its major metabolites are determined using a validated LC-MS/MS method. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Elacestrant

Elacestrant_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Minor) cluster_excretion Excretion Elacestrant Elacestrant N-dealkylated Metabolite N-dealkylated Metabolite Elacestrant->N-dealkylated Metabolite CYP3A4 N-demethylated Metabolite N-demethylated Metabolite Elacestrant->N-demethylated Metabolite CYP3A4 Hydroxylated Metabolites Hydroxylated Metabolites Elacestrant->Hydroxylated Metabolites CYP3A4, CYP2A6, CYP2C9 Oxidized Metabolites Oxidized Metabolites Elacestrant->Oxidized Metabolites CYP3A4 Feces (Major) Feces (Major) N-dealkylated Metabolite->Feces (Major) N-demethylated Metabolite->Feces (Major) Glucuronidated Metabolites Glucuronidated Metabolites Hydroxylated Metabolites->Glucuronidated Metabolites UGTs Oxidized Metabolites->Feces (Major) Urine (Minor) Urine (Minor) Glucuronidated Metabolites->Urine (Minor)

Caption: Metabolic pathway of Elacestrant.

Experimental Workflow for In Vivo Preclinical Metabolism Study

Preclinical_Metabolism_Workflow Drug_Administration Elacestrant Administration (Oral Gavage to Rodents) Sample_Collection Serial Blood, Urine, and Feces Collection Drug_Administration->Sample_Collection Sample_Processing Plasma Separation and Sample Homogenization Sample_Collection->Sample_Processing Metabolite_Profiling LC-MS/MS Analysis for Metabolite Identification and Quantification Sample_Processing->Metabolite_Profiling Data_Analysis Pharmacokinetic Modeling and Metabolite Profile Characterization Metabolite_Profiling->Data_Analysis

Caption: In vivo preclinical metabolism study workflow.

Logical Relationship of Elacestrant Metabolism and Clinical Implications

Clinical_Implications_Logic cluster_metabolism Metabolic Profile cluster_implications Clinical Implications CYP3A4_Metabolism Primary Metabolism by CYP3A4 DDI_Risk High Potential for Drug-Drug Interactions with CYP3A4 Inhibitors/Inducers CYP3A4_Metabolism->DDI_Risk Hepatic_Impairment Dose Adjustment may be needed in Hepatic Impairment CYP3A4_Metabolism->Hepatic_Impairment Fecal_Excretion Predominant Fecal Excretion Renal_Impairment Minimal Impact of Renal Impairment on Clearance Fecal_Excretion->Renal_Impairment

Caption: Elacestrant metabolism and clinical relevance.

Potential Isotopic Effects of Elacestrant-d10 in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential impact of deuterium substitution on the biological activity of Elacestrant, a selective estrogen receptor degrader (SERD). Specifically, we focus on Elacestrant-d10, a deuterated isotopologue of the parent drug. While direct comparative biological data for this compound is not publicly available, this document synthesizes established principles of the kinetic isotope effect (KIE) to project potential alterations in its pharmacokinetic and pharmacodynamic profiles. This guide provides a framework for researchers to design and interpret experiments aimed at characterizing deuterated SERDs. Detailed experimental protocols for key biological assays are provided, alongside hypothetical comparative data to illustrate the potential effects of deuteration.

Introduction to Elacestrant and the Role of Deuteration

Elacestrant is an orally bioavailable SERD approved for the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. [1] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to a conformational change that marks the receptor for proteasomal degradation. [2, 3] This dual action of antagonizing and degrading ERα effectively inhibits estrogen-driven tumor growth. [4]

Elacestrant is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. [32] The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with a heavier isotope, such as replacing hydrogen with deuterium, can lead to a slower rate of chemical reactions involving the cleavage of that bond. [35] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. [31] By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, it is possible to slow down the rate of drug metabolism. This can potentially lead to an improved pharmacokinetic profile, including increased half-life, greater drug exposure, and potentially a more favorable safety profile due to altered metabolite formation. [22] this compound is a deuterated version of Elacestrant, though it is primarily documented as a tracer or internal standard in analytical assays. [1]

Elacestrant's Mechanism of Action: Signaling Pathway

Elacestrant exerts its anti-tumor effects by disrupting the ERα signaling pathway. In ER-positive breast cancer cells, estradiol (E2) binds to ERα, leading to its dimerization and translocation to the nucleus. The E2-ERα complex then binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival. Elacestrant competitively binds to ERα, preventing its activation by estradiol. Furthermore, the binding of Elacestrant induces a conformational change in ERα that leads to its ubiquitination and subsequent degradation by the proteasome. [36]

Elacestrant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_alpha ERα E2->ER_alpha Binds Ub Ubiquitin ER_alpha->Ub Ubiquitination ERE Estrogen Response Element (ERE) ER_alpha->ERE Translocates & Binds Elacestrant Elacestrant / this compound Elacestrant->ER_alpha Binds & Induces Conformational Change Gene_Transcription Gene Transcription (Proliferation, Survival) Elacestrant->Gene_Transcription Inhibits Proteasome Proteasome Proteasome->ER_alpha Degrades Ub->Proteasome Targets for Degradation ERE->Gene_Transcription Activates

Caption: Elacestrant's dual mechanism of action: ERα antagonism and degradation.

Potential Isotopic Effects of this compound

The primary anticipated effect of deuteration in this compound is a reduction in the rate of its metabolism by CYP3A4. This could lead to several potential changes in its biological profile compared to the non-deuterated parent compound.

Pharmacokinetics

Deuteration at metabolically active sites is expected to decrease the rate of metabolic clearance, leading to:

  • Increased Half-Life (t½): A slower metabolism would result in the drug remaining in the systemic circulation for a longer period.

  • Increased Exposure (AUC): A longer half-life and reduced clearance would lead to a higher Area Under the Curve (AUC), indicating greater overall drug exposure.

  • Altered Metabolite Profile: Slower metabolism at the deuterated sites might lead to a shift in metabolic pathways, potentially reducing the formation of certain metabolites while possibly increasing others ("metabolic switching").

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Elacestrant and this compound

ParameterElacestrant (Observed)This compound (Projected)Potential Implication
Half-life (t½) ~30-50 hours [32]45-75 hoursPotentially less frequent dosing
Clearance (CL) ~186 L/hr [32]90-120 L/hrIncreased systemic exposure
AUC (Area Under the Curve) Normalized to 100%150-200%Enhanced therapeutic effect or potential for increased toxicity
Major Metabolites CYP3A4-mediated oxidation productsReduced formation of primary oxidative metabolitesAltered safety and efficacy profile

Note: The projected data for this compound is hypothetical and based on typical kinetic isotope effects observed with deuterated compounds metabolized by CYP3A4.

Pharmacodynamics and Efficacy

The intrinsic activity of this compound at the ERα is not expected to change significantly, as deuteration is unlikely to alter the drug's binding affinity to the receptor. However, the altered pharmacokinetic profile could have implications for its pharmacodynamic effects and overall efficacy:

  • Receptor Occupancy and Degradation: Increased and sustained plasma concentrations of this compound could lead to more prolonged ERα occupancy and potentially more complete receptor degradation in tumor tissues.

  • Anti-proliferative Activity: Enhanced drug exposure could translate to more potent inhibition of cancer cell proliferation.

  • In Vivo Anti-tumor Efficacy: In animal models, the improved pharmacokinetic profile might result in greater tumor growth inhibition.

Table 2: Hypothetical Comparative In Vitro and In Vivo Activity of Elacestrant and this compound

AssayElacestrant (Reported IC50/EC50)This compound (Projected IC50/EC50)Potential Implication
ERα Binding Affinity (Ki) ~48 nM [1]~45-50 nMNo significant change in direct target engagement
MCF-7 Cell Proliferation (IC50) ~0.3 nM~0.15-0.25 nMIncreased potency due to higher intracellular concentrations over time
ERα Degradation (DC50) ~1-10 nM~0.5-5 nMMore efficient receptor degradation
In Vivo Tumor Growth Inhibition Dose-dependentPotentially greater inhibition at equivalent dosesImproved therapeutic window

Note: The projected data for this compound is hypothetical and based on the anticipated consequences of increased drug exposure due to metabolic stabilization.

Experimental Protocols for Evaluating Isotopic Effects

To empirically determine the effects of deuteration on Elacestrant, a series of in vitro and in vivo assays should be conducted. The following are detailed protocols for key experiments.

In Vitro Assays

This assay determines the relative binding affinity of Elacestrant and this compound to the ERα.

Protocol:

  • Preparation of Rat Uterine Cytosol: Prepare cytosol containing ERα from the uteri of ovariectomized rats.[1]

  • Competitive Binding Reaction: In assay tubes, combine a fixed concentration of radiolabeled estradiol ([³H]-E2) with increasing concentrations of either unlabeled Elacestrant or this compound.

  • Incubation: Incubate the reaction mixtures to allow for competitive binding to the ERα.

  • Separation of Bound and Unbound Ligand: Use a hydroxylapatite (HAP) slurry to separate the ERα-ligand complexes from the unbound radiolabeled estradiol.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [³H]-E2 against the log concentration of the competitor (Elacestrant or this compound) to determine the IC50 value, which is the concentration required to inhibit 50% of the radiolabeled estradiol binding.

ER_Binding_Assay_Workflow start Start prepare_cytosol Prepare ERα-rich Rat Uterine Cytosol start->prepare_cytosol setup_rxn Set up competitive binding reaction: - Cytosol (ERα) - [³H]-Estradiol - Elacestrant or this compound (varying conc.) prepare_cytosol->setup_rxn incubation Incubate to reach equilibrium setup_rxn->incubation separation Separate bound and free [³H]-Estradiol using Hydroxylapatite incubation->separation quantification Quantify bound radioactivity via Scintillation Counting separation->quantification analysis Plot data and calculate IC50 values quantification->analysis end End analysis->end

Caption: Workflow for the ERα Competitive Binding Assay.

This assay measures the anti-proliferative effects of Elacestrant and this compound on an ER-positive breast cancer cell line.

Protocol:

  • Cell Culture: Culture MCF-7 cells in appropriate media.[2]

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a suitable density.[3]

  • Treatment: Treat the cells with a range of concentrations of Elacestrant or this compound. Include a vehicle control and a positive control (e.g., estradiol).

  • Incubation: Incubate the plates for a period of 5-7 days.

  • Cell Viability Measurement: Assess cell viability using a method such as the MTT or SRB assay.[3]

  • Data Analysis: Plot cell viability against the log concentration of the drug to determine the IC50 value for cell proliferation inhibition.

This assay visualizes and quantifies the degradation of ERα protein in response to treatment with Elacestrant or this compound.

Protocol:

  • Cell Culture and Treatment: Culture MCF-7 cells and treat them with Elacestrant or this compound for various time points.

  • Cell Lysis: Lyse the cells to extract total protein.[4]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative amount of ERα protein at each time point.

Western_Blot_Workflow start Start cell_culture Culture & Treat MCF-7 cells start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conj.) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Quantification detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of ERα degradation.

In Vivo Efficacy Study: Xenograft Model

This study evaluates the anti-tumor efficacy of Elacestrant and this compound in a mouse model of breast cancer.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Cell Implantation: Implant ER-positive breast cancer cells (e.g., MCF-7) subcutaneously or in the mammary fat pad. An estrogen pellet may be required to support tumor growth.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Elacestrant, this compound).

  • Drug Administration: Administer the drugs orally at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ERα levels).

  • Data Analysis: Plot tumor growth curves and compare the final tumor volumes and weights between the treatment groups.

Conclusion

The strategic deuteration of Elacestrant to create this compound holds the potential to significantly alter its pharmacokinetic profile, primarily by reducing its rate of metabolism. This could lead to increased drug exposure and, consequently, enhanced pharmacodynamic activity and in vivo efficacy. However, it is crucial to recognize that these effects are currently hypothetical and require empirical validation. The experimental protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound and other deuterated SERDs. Such studies are essential to fully characterize the therapeutic potential of this drug modification strategy and to determine if the projected benefits in efficacy and dosing convenience can be realized in a clinical setting.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The quantitative data presented for this compound is hypothetical and for illustrative purposes only.

References

Methodological & Application

Application Note: Quantitative Determination of Elacestrant in Human Plasma by LC-MS/MS with Elacestrant-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of Elacestrant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes a stable isotope-labeled internal standard, Elacestrant-d10, to ensure high accuracy and precision. The described method, involving solid-phase extraction for sample clean-up, is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] It functions by binding to the estrogen receptor-alpha (ERα) and inducing its degradation via the proteasomal pathway, thereby disrupting downstream signaling and inhibiting tumor growth.[3][4] Accurate quantification of Elacestrant in biological matrices is crucial for pharmacokinetic assessments and for understanding its exposure-response relationship. This protocol provides a robust LC-MS/MS method for the determination of Elacestrant in human plasma.

Signaling Pathway of Elacestrant

Elacestrant exerts its therapeutic effect by targeting the estrogen receptor signaling pathway. In ER-positive breast cancer cells, estradiol binds to ERα, leading to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation and survival. Elacestrant, as a SERD, competitively binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall levels of ERα, thereby blocking both ligand-dependent and -independent signaling pathways.

Elacestrant_Signaling_Pathway cluster_0 Cell Cytoplasm cluster_1 Downstream Effects cluster_2 Nucleus Estradiol Estradiol ERa_inactive Inactive ERα Estradiol->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Degradation Proteasomal Degradation ERa_inactive->Degradation Induces Elacestrant Elacestrant Elacestrant->ERa_inactive Binds Gene_Transcription Gene Transcription ERa_active->Gene_Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Degradation->Proliferation Inhibits Gene_Transcription->Proliferation Promotes

Caption: Elacestrant Mechanism of Action.

Experimental Protocol

Materials and Reagents
  • Elacestrant reference standard

  • This compound internal standard (IS)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Water (deionized or HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Acquity UPLC BEH Shield RP18, 50 x 2.1 mm)[1]

Equipment
  • Liquid chromatograph (e.g., Acquity UPLC system)

  • Tandem mass spectrometer (e.g., Sciex 5000 mass spectrometer)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • SPE manifold

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Elacestrant and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Elacestrant stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from a validated method for Elacestrant quantification in plasma.

  • To 150 µL of human plasma, add 300 µL of 1% formic acid in water.

  • Vortex mix the sample for 10 seconds.

  • Condition an SPE plate with 200 µL of methanol followed by 200 µL of 1% formic acid in water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.

  • Elute the analytes with 100 µL of an elution solvent (acetonitrile:methanol:ammonia [25%] in a 49:49:2, v/v/v ratio) into a collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.

  • Reconstitute the dried residue in 200 µL of a reconstitution solvent (acetonitrile:water:formic acid in a 20:80:0.2, v/v/v ratio).

  • Vortex mix for 1 minute before injection into the LC-MS/MS system.

Experimental Workflow

Elacestrant_Quantification_Workflow Start Start: Human Plasma Sample Spike_IS Spike with this compound Internal Standard Start->Spike_IS Precipitation Protein Precipitation (Alternative Method) Spike_IS->Precipitation SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Wash Wash SPE Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: LC-MS/MS quantification workflow.

LC-MS/MS Parameters

The following parameters are based on a published method and may require optimization for different instrumentation.

ParameterSetting
LC System Acquity UPLC system or equivalent
Column Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.8 mL/min
Injection Volume 5 µL
MS System Sciex 5000 mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Elacestrant and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Elacestrant459.35268.15
This compound469.40 (projected)278.21 (projected)

Note: The m/z values for this compound are projected based on the addition of 10 deuterium atoms to the parent molecule and a corresponding shift in the fragment ion. These may need to be optimized during method development. A previously published method used Elacestrant-d4 with precursor and product ions of 463.35 and 272.23 m/z, respectively.

Method Validation and Performance

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines. Key validation parameters are summarized below, with representative data from a similar published method for Elacestrant.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaResults (from similar method)
Linearity Range Correlation coefficient (r²) ≥ 0.990.05 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within acceptable limits
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Within acceptable limits
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, acceptable accuracy and precision0.05 ng/mL

Table 3: Quality Control Sample Performance

QC LevelNominal Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ0.05< ±20%≤ 20%
Low QC0.15< ±15%≤ 15%
Mid QC7.5< ±15%≤ 15%
High QC80< ±15%≤ 15%

Data in Table 3 are representative expectations based on typical bioanalytical method validation guidelines.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Elacestrant in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the assay. This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Elacestrant.

References

Application of Elacestrant-d10 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of Elacestrant-d10 as an internal standard in the pharmacokinetic analysis of Elacestrant. Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4]

Mechanism of Action of Elacestrant

Elacestrant functions as a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor (ER), primarily ERα, preventing estrogen from binding and activating the receptor. This blocks the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells. Furthermore, upon binding, Elacestrant induces a conformational change in the ER, marking it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation effectively reduces the levels of functional estrogen receptors in cancer cells, thereby inhibiting tumor growth.

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Elacestrant Elacestrant Elacestrant->ER Binds ER_Estrogen ER-Estrogen Complex ER_Elacestrant ER-Elacestrant Complex Gene_Transcription Gene Transcription (Cell Proliferation) ER_Estrogen->Gene_Transcription Promotes Proteasome Proteasome ER_Elacestrant->Proteasome Targets for Nucleus Nucleus Degradation ER Degradation Proteasome->Degradation

Elacestrant's dual mechanism of action.

Pharmacokinetic Profile of Elacestrant

Understanding the pharmacokinetic properties of Elacestrant is essential for its clinical application. Below is a summary of key pharmacokinetic parameters.

ParameterValueReference
Oral Bioavailability Approximately 10%
Time to Maximum Concentration (Tmax) 1 to 4 hours
Plasma Protein Binding >99%
Apparent Volume of Distribution (Vd) 5800 L
Elimination Half-life (t1/2) 30 to 50 hours
Metabolism Primarily by CYP3A4; minor contributions from CYP2A6 and CYP2C9.
Excretion Approximately 82% in feces (34% unchanged) and 7.5% in urine (<1% unchanged).

Experimental Protocols

Detailed methodologies for key experiments in the pharmacokinetic evaluation of Elacestrant using this compound are provided below.

Quantification of Elacestrant in Plasma using LC-MS/MS

This protocol outlines a method for the accurate quantification of Elacestrant in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Materials and Reagents:

  • Elacestrant reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • 96-well plates

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of Elacestrant and this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare working solutions for the calibration curve and quality control (QC) samples by serially diluting the Elacestrant stock solution.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

    • Add 150 µL of the this compound internal standard working solution to each well.

    • Vortex the plate for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 analytical column.

      • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to ensure good separation and peak shape for both Elacestrant and this compound.

    • Tandem Mass Spectrometry (MS/MS):

      • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

      • Optimize the multiple reaction monitoring (MRM) transitions for Elacestrant and this compound. The specific precursor and product ions should be determined by direct infusion of the individual compounds.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Elacestrant to this compound against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of Elacestrant in the QC and study samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Spike Spike with This compound (150 µL in ACN) Plasma->IS_Spike Precipitation Protein Precipitation (Vortex) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Elacestrant Calibration->Quantification

Workflow for LC-MS/MS quantification.
Plasma Protein Binding Assay using Equilibrium Dialysis

This protocol describes the determination of the unbound fraction of Elacestrant in plasma, a critical parameter influencing its distribution and efficacy.

Materials and Reagents:

  • Elacestrant

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of Elacestrant in a suitable solvent.

    • Spike the Elacestrant stock solution into human plasma to achieve the desired final concentration (e.g., 1-10 µM).

  • Equilibrium Dialysis:

    • Pipette the Elacestrant-spiked plasma into the sample chamber of the RED device.

    • Add PBS to the buffer chamber of the RED device.

    • Seal the device and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To account for matrix effects, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.

    • Analyze the concentrations of Elacestrant in both sets of samples using a validated LC-MS/MS method, as described previously.

  • Calculation:

    • Calculate the fraction unbound (fu) using the following formula:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibrium Dialysis cluster_analysis Analysis cluster_calculation Calculation Spike Spike Elacestrant into Plasma Load_Plasma Load Spiked Plasma into Sample Chamber Spike->Load_Plasma Incubate Incubate at 37°C with Shaking (4-6 hours) Load_Plasma->Incubate Load_Buffer Load PBS into Buffer Chamber Load_Buffer->Incubate Collect_Samples Collect Aliquots from Both Chambers Incubate->Collect_Samples Matrix_Match Matrix Match Samples Collect_Samples->Matrix_Match LCMS_Analysis Quantify Elacestrant by LC-MS/MS Matrix_Match->LCMS_Analysis Calculate_fu Calculate Fraction Unbound (fu) LCMS_Analysis->Calculate_fu

Equilibrium dialysis workflow for PPB.
In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of Elacestrant to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Materials and Reagents:

  • Elacestrant

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., another stable compound or this compound)

  • Incubator

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding Elacestrant and the NADPH regenerating system.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the proteins.

    • Analyze the supernatant for the remaining concentration of Elacestrant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Elacestrant remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Calculation Prepare_Mix Prepare Reaction Mix (Microsomes, Buffer) Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Start_Reaction Add Elacestrant and NADPH Pre_Incubate->Start_Reaction Time_Points Collect Aliquots at Multiple Time Points Start_Reaction->Time_Points Terminate Terminate Reaction with Acetonitrile + IS Time_Points->Terminate Process_Samples Centrifuge and Collect Supernatant Terminate->Process_Samples LCMS_Analysis Quantify Remaining Elacestrant by LC-MS/MS Process_Samples->LCMS_Analysis Plot_Data Plot ln(% Remaining) vs. Time LCMS_Analysis->Plot_Data Calculate_Params Calculate Half-life (t½) and Intrinsic Clearance (Clint) Plot_Data->Calculate_Params

Workflow for in vitro metabolic stability.

By following these detailed protocols and utilizing this compound as an internal standard, researchers can obtain high-quality, reliable pharmacokinetic data for Elacestrant, contributing to a better understanding of its clinical pharmacology and facilitating its effective use in the treatment of breast cancer.

References

Application Notes and Protocols for Elacestrant-d10 in In Vitro Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer. Understanding its metabolic profile is crucial for predicting drug-drug interactions, patient variability in response, and overall safety. In vitro drug metabolism assays are fundamental tools in this characterization.

Elacestrant-d10, a deuterated analog of Elacestrant, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[1] Its nearly identical physicochemical properties to Elacestrant ensure similar behavior during sample preparation and analysis, while its distinct mass allows for precise quantification of the parent drug.

These application notes provide detailed protocols for utilizing this compound in key in vitro drug metabolism assays: metabolic stability, cytochrome P450 (CYP) inhibition, and reaction phenotyping.

Metabolic Stability of Elacestrant

Objective: To determine the rate at which Elacestrant is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Background: The metabolic stability of a compound is a critical parameter in drug discovery, influencing its in vivo half-life and oral bioavailability. This assay typically utilizes human liver microsomes (HLM), which are rich in CYP enzymes, the primary family of enzymes responsible for drug metabolism.[2] Elacestrant is primarily metabolized by CYP3A4, with minor contributions from CYP2A6 and CYP2C9.[3][4][5]

Experimental Protocol: Metabolic Stability Assay

Materials:

  • Elacestrant

  • This compound (for internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Elacestrant in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of Elacestrant by diluting the stock solution in incubation buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution of this compound in ACN.

  • Incubation:

    • Pre-warm the HLM suspension and Elacestrant working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and Elacestrant mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold ACN with the this compound internal standard.

  • Sample Processing:

    • Centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of Elacestrant to this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Elacestrant remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Data Presentation: Metabolic Stability of Elacestrant (Illustrative Data)
ParameterValue
Incubation Time (min)0, 5, 15, 30, 45, 60
Elacestrant Initial Concentration (µM)1
HLM Concentration (mg/mL)0.5
In Vitro Half-life (t½, min)25
Intrinsic Clearance (CLint, µL/min/mg)27.7

Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental values for Elacestrant.

Experimental Workflow: Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_elacestrant Prepare Elacestrant Working Solution pre_warm Pre-warm Reagents at 37°C prep_elacestrant->pre_warm prep_hlm Prepare HLM Suspension prep_hlm->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH System prep_nadph->initiate_reaction prep_is Prepare this compound Internal Standard in ACN quench Quench Reaction with ACN + IS prep_is->quench pre_warm->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of Elacestrant to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Background: Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects. This assay measures the ability of Elacestrant to inhibit the metabolism of specific probe substrates for various CYP isoforms.

Experimental Protocol: CYP Inhibition Assay

Materials:

  • Elacestrant

  • This compound (for internal standard, if quantifying Elacestrant)

  • Pooled Human Liver Microsomes (HLM)

  • CYP isoform-specific probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • Known CYP inhibitors (for positive controls)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock and serial dilutions of Elacestrant.

    • Prepare working solutions of each CYP probe substrate.

    • Prepare HLM suspension and NADPH regenerating system as described in the metabolic stability assay.

    • Prepare a quenching solution of ACN containing an internal standard for each metabolite.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension, phosphate buffer, and either Elacestrant (at various concentrations), a known inhibitor (positive control), or vehicle (negative control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add the CYP probe substrate to each well.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).

    • Terminate the reaction by adding the cold ACN quenching solution.

  • Sample Processing and Analysis:

    • Process the samples as described in the metabolic stability assay.

    • Analyze the formation of the specific metabolite for each CYP isoform using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each Elacestrant concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the Elacestrant concentration.

    • Determine the IC50 value (the concentration of Elacestrant that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation: CYP Inhibition Profile of Elacestrant (Illustrative Data)
CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2A6Coumarin> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam> 25

Note: The data presented in this table is for illustrative purposes. Published data suggests Elacestrant does not inhibit CYP450 enzymes at therapeutic concentrations.

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_elacestrant Prepare Elacestrant Serial Dilutions pre_incubation Pre-incubate HLM with Elacestrant at 37°C prep_elacestrant->pre_incubation prep_probes Prepare CYP Probe Substrate Solutions add_probe Add Probe Substrate prep_probes->add_probe prep_hlm Prepare HLM Suspension prep_hlm->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubation->add_probe add_probe->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction with ACN + IS incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis of Metabolite Formation supernatant->lcms data_analysis Calculate % Inhibition and IC50 lcms->data_analysis Elacestrant_Metabolism cluster_cyp CYP-Mediated Metabolism Elacestrant Elacestrant CYP3A4 CYP3A4 (Major) Elacestrant->CYP3A4 Primary Pathway CYP2C9 CYP2C9 (Minor) Elacestrant->CYP2C9 CYP2A6 CYP2A6 (Minor) Elacestrant->CYP2A6 Metabolites Oxidative Metabolites (N-dealkylation, N-demethylation, hydroxylation, etc.) CYP3A4->Metabolites CYP2C9->Metabolites CYP2A6->Metabolites

References

Development of a Validated Bioanalytical Method for Elacestrant using Elacestrant-d10

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note describes a detailed protocol for a sensitive and robust bioanalytical method for the quantification of Elacestrant in human plasma using Elacestrant-d10 as an internal standard (IS). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for quantitative analysis in complex biological matrices.[1] The protocol herein is based on established methodologies for Elacestrant and similar compounds and is intended to meet the standards outlined in regulatory guidance from the FDA and ICH.[2][3][4][5] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor-positive (ER+) breast cancer. It functions by binding to the estrogen receptor (ER), impairing its dimerization, and promoting its degradation, thereby inhibiting the growth of ER-dependent cancer cells. Accurate and precise quantification of Elacestrant in biological samples is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and elimination.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, ensuring the accuracy and reliability of the results. This document provides a comprehensive protocol for the extraction of Elacestrant from plasma, its chromatographic separation, and its detection by mass spectrometry, along with guidelines for method validation.

Signaling Pathway of Elacestrant

Elacestrant targets the estrogen receptor, a key driver of growth in ER+ breast cancer. The following diagram illustrates the mechanism of action of Elacestrant.

Elacestrant_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and Translocates Proteasome Proteasome ER->Proteasome Targeted for Degradation Elacestrant Elacestrant Elacestrant->ER Binds Gene_Transcription Gene Transcription (e.g., Cyclin D1, PGR) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Degradation ER Degradation Proteasome->Degradation

Caption: Mechanism of action of Elacestrant in an ER+ cancer cell.

Experimental Protocols

Materials and Reagents
  • Elacestrant reference standard

  • This compound internal standard

  • Human plasma (K3-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or 96-well plates

Instrumentation
  • Liquid chromatography system (e.g., Waters Acquity UPLC)

  • Tandem mass spectrometer (e.g., Sciex API 6500)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Elacestrant and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Elacestrant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid-Phase Extraction)

The following workflow diagram illustrates the sample preparation process.

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add this compound (IS) Start->Add_IS Vortex Vortex Mix Add_IS->Vortex Load_Sample Load Sample onto SPE Plate Vortex->Load_Sample Condition_SPE Condition SPE Plate (Methanol, then Water) Condition_SPE->Load_Sample Wash_1 Wash with 1% Formic Acid in Water Load_Sample->Wash_1 Wash_2 Wash with Methanol Wash_1->Wash_2 Elute Elute with Elution Solvent (e.g., Acetonitrile/Methanol/Ammonia) Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for Elacestrant.

Detailed Protocol:

  • To 50 µL of plasma sample, add a specified amount of the this compound internal standard working solution.

  • Vortex mix the samples for 10 seconds.

  • Condition an SPE plate with methanol followed by 1% formic acid in water.

  • Load the plasma sample onto the conditioned SPE plate.

  • Wash the SPE plate with 1% formic acid in water, followed by a wash with methanol.

  • Elute Elacestrant and this compound from the SPE plate with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and ammonia).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in mobile phase and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Elacestrant.

ParameterCondition
LC Column Waters Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient A varying gradient program is typically used.
Flow Rate 0.8 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Elacestrant) m/z 459.35 → 268.15
MRM Transition (Internal Standard) A specific transition for this compound would be determined. For Elacestrant-d4, the transition is m/z 463.35 → 272.23.

Method Validation

The bioanalytical method should be fully validated according to the FDA and/or ICH M10 guidelines. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A typical linear range for Elacestrant in plasma is 0.05 to 100 ng/mL or 0.300 to 300 ng/mL.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Elacestrant, LLOQs of 0.05 ng/mL and 0.300 ng/mL have been reported.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Presentation

The following table summarizes key quantitative data from published bioanalytical methods for Elacestrant.

ParameterMethod 1Method 2Method 3
Internal Standard Elacestrant-d4Elacestrant-d5Not specified for bioanalysis
Sample Volume 150 µL plasma50 µL plasmaNot applicable (pharmaceutical dosage)
Extraction Method Liquid-Liquid ExtractionSolid-Phase ExtractionNot applicable
Linear Range 0.05 - 100 ng/mL0.300 - 300 ng/mL25 - 150 µg/mL
LLOQ 0.05 ng/mL0.300 ng/mL1.0 µg/mL
Intra-day Precision (%RSD) Not specifiedNot specified< 1% (0.189)
Inter-day Precision (%RSD) Not specifiedNot specified< 1% (0.405)
Recovery Not specifiedNot specified99.20% - 101.30%

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Elacestrant in human plasma using this compound as an internal standard. The detailed protocol and validation guidelines will enable researchers to implement this method for various applications in the development of Elacestrant. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the quality and integrity of the data generated.

References

Optimizing Bioanalytical Assays: A Guide to Elacestrant-d10 Concentration for Internal Standard Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Elacestrant-d10 as an internal standard for the quantitative analysis of elacestrant in biological matrices. The focus is to delineate the optimal concentration and protocol for achieving robust and reliable bioanalytical data using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer. Accurate quantification of elacestrant in pharmacokinetic and other drug development studies is critical. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting analytical variability and ensuring the accuracy and precision of bioanalytical methods.[1][2] This document outlines a recommended protocol for the use of this compound, including a scientifically derived concentration for the internal standard working solution.

Principle of Isotope Dilution Mass Spectrometry

The quantification of elacestrant is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to elacestrant but has a different mass due to the deuterium labeling, is added to the biological sample. During sample preparation and LC-MS/MS analysis, any loss of the analyte (elacestrant) will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in extraction recovery, matrix effects, and instrument response.

Quantitative Data Summary

A validated LC-MS/MS method for the determination of elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) has established a linear calibration range of 0.05 to 100 ng/mL.[3] Based on this range and general bioanalytical guidelines, a suitable concentration for the this compound internal standard working solution is recommended.

ParameterValueReference
AnalyteElacestrant[3]
Internal StandardThis compound (or Elacestrant-d4)[3]
Biological MatrixHuman Plasma, Urine, CSF
Calibration Range0.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
Recommended IS Working Solution Concentration 25 ng/mL Estimated based on ULOQ/4

Experimental Protocols

This section details the recommended procedures for the preparation of solutions and the analysis of samples containing elacestrant using this compound as an internal standard.

Materials and Reagents
  • Elacestrant reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Control human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions

2.1. Elacestrant Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of Elacestrant reference standard.
  • Dissolve in methanol to a final volume of 1 mL.

2.2. This compound Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound internal standard.
  • Dissolve in methanol to a final volume of 1 mL.

2.3. Elacestrant Working Solutions for Calibration Curve:

  • Perform serial dilutions of the Elacestrant stock solution with 50:50 methanol:water to prepare working solutions for spiking into the biological matrix to create calibration standards. The concentrations of these working solutions should be calculated to achieve the desired final concentrations in the calibration curve (e.g., 0.05, 0.1, 0.5, 2.5, 10, 50, 80, 100 ng/mL).

2.4. This compound Internal Standard Working Solution (25 ng/mL):

  • Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 25 ng/mL. This concentration is estimated to be in the mid-range of the calibration curve, providing a stable and consistent signal.

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting elacestrant from plasma samples.

  • Pipette 100 µL of the plasma sample (unknown, calibration standard, or quality control) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (25 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of elacestrant. Method optimization may be required for different instrument setups.

LC Parameters
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to ensure separation from matrix components.
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Elacestrantm/z 459.35 → 268.15
Elacestrant-d4 (surrogate for d10)m/z 463.35 → 272.23

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS (25 µL of 25 ng/mL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect Mass Spectrometric Detection LC_Sep->MS_Detect Data_Acq Data Acquisition (MRM) MS_Detect->Data_Acq Peak_Integration Peak Integration Data_Acq->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Calibration_Curve Construct Calibration Curve Ratio_Calc->Calibration_Curve Quantification Quantify Elacestrant Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantification of elacestrant using this compound internal standard.

Signaling Pathway

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) on DNA Elacestrant Elacestrant Elacestrant->ER Binds & Degrades Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Mechanism of action of Elacestrant in ER+ breast cancer cells.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of elacestrant in biological samples. The provided protocol, including the recommended internal standard concentration, offers a robust starting point for method development and validation. Adherence to these guidelines will contribute to the generation of high-quality bioanalytical data in support of drug development programs for elacestrant.

References

Application Notes and Protocols for the Bioanalysis of Elacestrant using Elacestrant-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Elacestrant in biological matrices, primarily human plasma, using Elacestrant-d10 as an internal standard. The protocols are intended for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and cover three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer. Accurate and precise quantification of Elacestrant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability during sample preparation and instrument analysis, thereby ensuring the reliability of the data.

This document outlines validated sample preparation protocols and provides the necessary parameters for the successful analysis of Elacestrant.

Analyte and Internal Standard

CompoundChemical FormulaMolecular Weight
ElacestrantC30H38N2O2458.64 g/mol
This compoundC30H28D10N2O2468.70 g/mol

LC-MS/MS Method Parameters

While a specific method using this compound has not been published, the following parameters are based on a validated method for Elacestrant and its d4-labeled internal standard, and are expected to provide a robust starting point.[1]

Liquid Chromatography:

ParameterRecommended Condition
Column Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A suitable gradient should be developed to ensure separation from matrix components. A starting point could be 95% A, ramping to 95% B over 2-3 minutes.

Mass Spectrometry:

ParameterElacestrantThis compound (Predicted)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 459.4m/z 469.7
Product Ion (Q3) m/z 268.2m/z 278.2
Collision Energy To be optimizedTo be optimized

Note on this compound MRM Transition: The precursor ion for this compound is based on its molecular weight. The product ion is predicted based on the fragmentation pattern of Elacestrant, assuming the deuterium atoms are not on the fragment lost.

Sample Preparation Protocols

The following are detailed protocols for three common sample preparation techniques. The choice of method may depend on the required sensitivity, throughput, and the complexity of the biological matrix.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound IS (20 µL) start->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject LLE_Workflow start Start: Plasma Sample (200 µL) add_is Add this compound IS (20 µL) start->add_is add_buffer Add Sodium Carbonate Buffer (50 µL) & Vortex add_is->add_buffer add_mtbe Add MTBE (1 mL) add_buffer->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (4,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution start Start: Plasma Sample (200 µL) add_is Add this compound IS (20 µL) start->add_is add_acid Add 4% Phosphoric Acid (200 µL) & Vortex add_is->add_acid load Load Sample add_acid->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (0.1 M HCl) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex Vortex (30 sec) reconstitute->vortex inject Inject into LC-MS/MS vortex->inject

References

Application Notes and Protocols for the Detection of Elacestrant-d10 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Elacestrant and its deuterated internal standard, Elacestrant-d10, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are intended to facilitate the accurate and precise measurement of Elacestrant in biological matrices, a critical aspect of pharmacokinetic and drug metabolism studies.

Introduction

Elacestrant is a selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. Accurate quantification of Elacestrant in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following method parameters have been established for the sensitive and selective detection of Elacestrant and this compound.

Chromatographic Conditions

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are suitable for the separation of Elacestrant and its internal standard from endogenous matrix components.

ParameterRecommended Conditions
Column Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 μm[1] or equivalent
Mobile Phase A: Ammonium formate buffer (pH 3.0) B: Acetonitrile (ACN) + Ortho-phthalaldehyde (OPA)
Gradient Isocratic elution with 50:50 (A:B)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature Ambient
Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended for this analysis.

MRM Transitions

The following precursor and product ion transitions should be monitored for Elacestrant and this compound. The transition for this compound is predicted based on the stable isotope labeling and fragmentation pattern of the unlabeled compound and its d4 analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Elacestrant459.6[1]174.6
This compound469.7174.6

Source and Compound Parameters

The following parameters have been reported for the analysis of Elacestrant and can be used as a starting point for method optimization.

ParameterValue
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Collision Gas Nitrogen
Declustering Potential 40 V
Entrance Potential 10 V
Collision Energy 14 V

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of Elacestrant from plasma samples.

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of MTBE to the plasma sample.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (50:50 ACN:Ammonium formate buffer).

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway of Elacestrant

Elacestrant is a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor alpha (ERα), which leads to a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent degradation of the ERα by the proteasome. By promoting the degradation of ERα, Elacestrant effectively reduces the levels of the receptor in cancer cells, thereby inhibiting estrogen-driven cell proliferation and tumor growth.

Elacestrant_Pathway Elacestrant Signaling Pathway cluster_cell Cancer Cell Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Binds to Elacestrant_ER_Complex Elacestrant-ERα Complex ER->Elacestrant_ER_Complex Ubiquitination Ubiquitination Elacestrant_ER_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for ER_Degradation ERα Degradation Proteasome->ER_Degradation Mediates ER_Degradation->Inhibition Proliferation Cell Proliferation Inhibition->Proliferation Experimental_Workflow LC-MS/MS Workflow for Elacestrant Quantification Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results (Concentration Data) Data_Processing->Results

References

Troubleshooting & Optimization

Troubleshooting signal suppression of Elacestrant-d10 in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Elacestrant-d10 in plasma matrices. Our aim is to help you overcome common challenges, particularly signal suppression, to ensure accurate and reproducible results in your LC-MS/MS analyses.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of this compound in plasma.

Problem 1: Low or No Signal for this compound

Q: I am not seeing a sufficient signal for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?

A: A low or absent signal for this compound can stem from several factors throughout the analytical workflow. The primary suspect in plasma samples is significant ion suppression caused by matrix components.[1] Here’s a step-by-step troubleshooting approach:

  • Assess for Ion Suppression: The most direct way to determine if ion suppression is the culprit is to perform a post-column infusion experiment.[1][2] This will pinpoint chromatographic regions where matrix components are suppressing the signal.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, which are a major cause of ion suppression in plasma.[3][4] Consider the following techniques:

    • Protein Precipitation (PPT): While quick, it is the least effective at removing phospholipids and may result in significant ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte and washing away interfering compounds.

    • Phospholipid Removal Plates: These are specifically designed to deplete phospholipids from the sample and can be very effective.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of major ion suppression identified in your post-column infusion experiment. Adjusting the gradient, mobile phase composition, or even the analytical column can achieve this.

  • Check Instrument Parameters:

    • Verify the mass transitions and collision energy for this compound.

    • Ensure the ion source parameters (e.g., temperature, gas flows) are optimized for the ionization of Elacestrant.

Problem 2: Inconsistent this compound Signal Across an Analytical Run

Q: The peak area of this compound is decreasing with each injection. What could be causing this?

A: A declining signal for your internal standard throughout a run often points to the accumulation of matrix components on the analytical column or in the mass spectrometer source.

  • Carryover: Late-eluting matrix components from previous injections can interfere with the ionization of this compound in subsequent runs.

    • Solution: Extend the chromatographic run time to ensure all matrix components have eluted. Inject blank solvent samples after high-concentration samples to check for carryover.

  • Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in sensitivity.

    • Solution: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Problem 3: Poor Accuracy and Precision in Quantification

Q: My calibration curve is non-linear, and the accuracy and precision of my quality control samples are poor, even though I'm using a deuterated internal standard. Why is this happening?

A: While stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects, they are not always a perfect solution. Differential matrix effects, where the analyte and internal standard are affected differently by ion suppression, can lead to inaccurate quantification.

  • Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes cause a slight shift in retention time between the analyte (Elacestrant) and the internal standard (this compound). If this separation occurs in a region of variable ion suppression, they will experience different degrees of signal suppression, leading to an inaccurate analyte/internal standard ratio.

    • Solution:

      • Confirm Co-elution: Inject a mixed solution of Elacestrant and this compound to verify that they have identical retention times under your chromatographic conditions.

      • Adjust Chromatography: If a separation is observed, modify your chromatographic method to ensure complete co-elution. This might involve using a column with slightly lower resolution.

  • Sample-to-Sample Variability: The composition of the plasma matrix can vary between different samples, leading to inconsistent ion suppression.

    • Solution:

      • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same blank plasma matrix as your unknown samples to mimic the matrix effects.

      • Robust Sample Preparation: A more rigorous sample cleanup method like SPE will minimize the variability in matrix effects between samples.

Data Presentation

The choice of sample preparation method significantly impacts the degree of ion suppression. The following table provides a representative comparison of the effectiveness of different techniques in reducing ion suppression for an analyte in human plasma.

Sample Preparation TechniqueTypical Ion SuppressionAnalyte RecoveryRelative Standard Deviation (RSD)
Protein Precipitation (PPT)HighVariable>15%
Liquid-Liquid Extraction (LLE)ModerateGood<15%
Solid-Phase Extraction (SPE)LowHigh<10%
Phospholipid Removal PlatesVery LowHigh<10%
Note: These values are illustrative and can vary depending on the specific analyte, matrix, and protocol used.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This experiment helps identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of this compound

  • Extracted blank plasma sample

  • Mobile phase

Methodology:

  • Prepare a solution of this compound in mobile phase at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of the tee-piece.

  • Connect a syringe pump containing the this compound solution to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the this compound solution at a constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for this compound, inject the extracted blank plasma sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

Protocol 2: Quantification of Matrix Effects

This protocol quantifies the extent of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Standard solution of this compound in a clean solvent (Set A)

  • Extracted blank plasma spiked with this compound at the same concentration as Set A (Set B)

Methodology:

  • Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase). This is Set A .

  • Prepare a blank plasma sample using your standard sample preparation procedure.

  • Spike the extracted blank matrix with the same concentration of this compound as in Set A. This is Set B .

  • Inject both Set A and Set B and compare the peak areas.

  • Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Visualizations

Troubleshooting_Workflow start Start: Low/Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_found Ion Suppression Detected? check_suppression->suppression_found optimize_sample_prep Optimize Sample Preparation (SPE, LLE, PL Removal) suppression_found->optimize_sample_prep Yes check_instrument Check Instrument Parameters (Source, MS settings) suppression_found->check_instrument No optimize_chromatography Optimize Chromatography (Separate from Suppression Zone) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Signal optimize_chromatography->re_evaluate re_evaluate->check_instrument Signal Still Low end_good Problem Resolved re_evaluate->end_good Signal OK check_coelution Verify Analyte/IS Co-elution check_instrument->check_coelution isotope_effect Deuterium Isotope Effect? check_coelution->isotope_effect adjust_chromatography Adjust Chromatography for Co-elution isotope_effect->adjust_chromatography No Co-elution end_bad Consult Instrument Specialist isotope_effect->end_bad Co-elution OK adjust_chromatography->re_evaluate

Caption: Troubleshooting workflow for this compound signal suppression.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Effectiveness in Reducing Ion Suppression PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) PLR Phospholipid Removal PPT_Effect Low LLE_Effect Medium SPE_Effect High PLR_Effect Very High

Caption: Comparison of sample preparation techniques for reducing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of an assay.

Q2: What are the most common causes of ion suppression in plasma samples? A2: The most common causes of ion suppression in plasma are endogenous matrix components, particularly phospholipids. Other sources include salts, proteins, and anticoagulants. These substances can co-elute with the analyte and compete for ionization in the mass spectrometer's source.

Q3: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression? A3: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard ratio. However, this is not always the case. A slight chromatographic separation due to the deuterium isotope effect can cause the analyte and internal standard to experience different degrees of ion suppression, leading to inaccurate results.

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression? A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix effects than atmospheric pressure chemical ionization (APCI).

Q5: Can the choice of anticoagulant in blood collection tubes affect my results? A5: Yes, the choice of anticoagulant can be a source of matrix effects. For example, Li-heparin has been shown to cause ion suppression in some cases. It is important to be consistent with the anticoagulant used for all samples, including blanks, calibrators, and QCs.

References

Technical Support Center: Elacestrant-d10 Stability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential stability issues with Elacestrant-d10 in processed biological samples. The information is based on general principles of bioanalysis and the known characteristics of deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in processed biological samples?

Generally, deuterated compounds like this compound are designed to be more metabolically stable than their non-deuterated counterparts due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. However, stability in processed biological samples can be influenced by various factors beyond metabolic degradation, such as pH, temperature, light exposure, and the presence of certain enzymes in the matrix. Therefore, it is crucial to experimentally verify the stability of this compound under your specific laboratory conditions.

Q2: What are the potential stability issues for this compound in biological matrices?

Potential stability issues for this compound in biological matrices, although not widely reported, could theoretically include:

  • Back-Exchange: In certain chemical environments, deuterium atoms can be replaced by hydrogen atoms from the surrounding solvent (e.g., water). The likelihood of this depends on the position of the deuterium label on the molecule.

  • pH Instability: Extreme pH conditions during sample processing could potentially lead to the degradation of the analyte.

  • Freeze-Thaw Instability: Repeated cycles of freezing and thawing can degrade analytes in a biological matrix.

  • Short-Term/Bench-Top Instability: Degradation can occur when samples are left at room temperature for extended periods.

  • Long-Term Storage Instability: The analyte may degrade over time, even when stored at low temperatures.

Q3: How can I assess the stability of this compound in my samples?

Stability should be assessed through a series of experiments as part of your bioanalytical method validation. These typically include:

  • Freeze-Thaw Stability: Analyzing the concentration of this compound in quality control (QC) samples after several freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assessing the stability of this compound in QC samples kept at room temperature for a specified period.

  • Long-Term Stability: Evaluating the stability of this compound in QC samples stored at the intended storage temperature over a prolonged period.

  • Post-Preparative Stability: Determining the stability of the processed samples in the autosampler before injection.

Troubleshooting Guides

Issue 1: Inconsistent or drifting Internal Standard (IS) response.
Potential Cause Troubleshooting Step
Degradation of this compound in stock or working solutions. Prepare fresh stock and working solutions. Compare the response of the new solutions against the old ones.
Instability during sample processing. Investigate the effect of each step of your sample preparation procedure (e.g., extraction, evaporation, reconstitution) on the stability of this compound.
Instability in the final extract (post-preparative instability). Analyze the processed samples immediately after preparation and then again after a certain period in the autosampler to check for degradation.
Issue 2: High variability in QC sample results for this compound.
Potential Cause Troubleshooting Step
Inconsistent freeze-thaw effects. Ensure that all samples undergo the same number of freeze-thaw cycles. Perform a thorough freeze-thaw stability assessment.
Variable bench-top stability. Minimize the time samples are kept at room temperature. Ensure consistent timing for all samples during processing.
Matrix effects. Evaluate for matrix effects by comparing the response of this compound in the matrix to its response in a neat solution.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Prepare Samples: Spike a blank biological matrix with a known concentration of this compound to prepare at least three replicates of low and high concentration Quality Control (QC) samples.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -8

Technical Support Center: Matrix Effects on Elacestrant-d10 Ionization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Elacestrant and its deuterated internal standard, Elacestrant-d10. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix effects on ionization efficiency during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Elacestrant?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Elacestrant, due to the presence of co-eluting, often unidentified, components from the sample matrix (e.g., plasma, serum).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] For Elacestrant analysis, this can lead to inaccurate and imprecise quantification, potentially compromising pharmacokinetic and other critical study data.[3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]

Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?

A2: A deuterated internal standard (IS) like this compound is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[4] Because this compound is chemically and structurally very similar to Elacestrant, it is expected to have nearly identical chromatographic retention times and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, variations in ionization efficiency can be normalized, leading to more accurate and reliable quantification.

Q3: Can this compound completely eliminate problems related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as "differential matrix effects" can occur. This can happen if there is a slight chromatographic separation between Elacestrant and this compound, often due to the deuterium isotope effect. If they elute into regions with varying degrees of ion suppression, the analyte-to-IS ratio will not be consistent, leading to inaccurate results.

Q4: What are the typical mass transitions for Elacestrant and a deuterated internal standard?

A4: Based on published literature, characteristic ion dissociation transitions for Elacestrant are m/z 459.35 → 268.15. For a deuterated internal standard, Elacestrant-d4, the transition is m/z 463.35 → 272.23. While this compound is specified in the topic, the d4 variant provides a reference point for the expected mass shift. The exact transitions for this compound would need to be optimized during method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Elacestrant, specifically focusing on issues arising from matrix effects.

Problem Potential Cause Troubleshooting Steps
Poor Reproducibility of Analyte/IS Ratio Differential Matrix Effects: Elacestrant and this compound are not experiencing the same degree of ion suppression or enhancement.1. Verify Co-elution: Overlay chromatograms of individual and mixed solutions of Elacestrant and this compound to confirm identical retention times. 2. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to ensure co-elution and move the analytes away from regions of high ion suppression. 3. Improve Sample Cleanup: Enhance sample preparation methods (e.g., switch from protein precipitation to solid-phase extraction [SPE] or liquid-liquid extraction [LLE]) to remove more interfering matrix components.
Low Analyte Signal (Ion Suppression) High Concentration of Co-eluting Matrix Components: Phospholipids or other endogenous materials are suppressing the ionization of Elacestrant.1. Assess Ion Suppression Zones: Perform a post-column infusion experiment to identify retention time regions with significant ion suppression. 2. Modify Chromatographic Separation: Adjust the LC method to shift the elution of Elacestrant to a region with minimal ion suppression. 3. Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like SPE to remove phospholipids and other interfering substances. 4. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantification.
Inconsistent Results Across Different Plasma Lots Variability in Matrix Composition: Different lots of biological matrix contain varying levels of interfering components.1. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Analyte and IS Do Not Co-elute Deuterium Isotope Effect: The deuterium labeling on this compound slightly alters its retention characteristics compared to the unlabeled Elacestrant.1. Chromatographic Optimization: Modify the analytical column, mobile phase composition, or temperature to minimize the separation. 2. Use a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.

Data Presentation

The following tables illustrate how to present quantitative data when assessing matrix effects.

Table 1: Assessment of Absolute Matrix Effect

AnalyteConcentration (ng/mL)Mean Peak Area in Neat Solution (Set A)Mean Peak Area in Spiked Matrix Extract (Set B)Matrix Effect (%) (B/A * 100)
Elacestrant1.055,00038,50070.0 (Suppression)
Elacestrant100.05,450,0004,087,50075.0 (Suppression)
This compound50.02,800,0002,016,00072.0 (Suppression)

Table 2: Assessment of Internal Standard-Normalized Matrix Factor

Analyte Concentration (ng/mL)IS Concentration (ng/mL)Matrix LotAnalyte/IS Peak Area RatioIS-Normalized Matrix Factor% CV
1.050.010.01981.012.5%
1.050.020.01950.99
1.050.030.02011.03
1.050.040.01930.98
1.050.050.02031.04
1.050.060.01991.02
100.050.011.991.022.1%
100.050.021.950.99
100.050.032.021.03
100.050.041.940.99
100.050.052.031.04
100.050.061.971.01

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively determine the extent of ion suppression or enhancement on Elacestrant and this compound.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Elacestrant and this compound analytical standards.

  • LC-MS/MS system with validated method for Elacestrant.

  • Appropriate solvents for extraction and reconstitution.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Elacestrant and this compound at low and high concentrations in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from the six sources. Spike the extracted matrix with Elacestrant and this compound to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Elacestrant and this compound at the same concentrations before extraction. This set is used to determine recovery.

  • Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Mean peak area of Set B / Mean peak area of Set A) * 100.

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100.

    • IS-Normalized Matrix Factor: (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A). The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.

Protocol 2: Qualitative Assessment of Ion Suppression (Post-Column Infusion)

Objective: To identify the retention time regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system.

  • Syringe pump.

  • T-connector.

  • Standard solution of Elacestrant.

  • Extracted blank biological matrix.

Methodology:

  • System Setup:

    • Infuse a standard solution of Elacestrant at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer inlet using a T-connector and a syringe pump.

  • Establish a Stable Baseline: Run the LC system with the mobile phase and the infused standard to obtain a stable signal for Elacestrant.

  • Inject Blank Matrix Extract: Inject a sample of the extracted blank biological matrix onto the LC column.

  • Monitor Signal: Monitor the signal of the infused Elacestrant throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inconsistent Analyte/IS Ratio or Poor Sensitivity CheckCoElution Verify Co-elution of Analyte and IS Problem->CheckCoElution PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion AssessMatrixFactor Calculate IS-Normalized Matrix Factor Problem->AssessMatrixFactor OptimizeChroma Optimize Chromatography CheckCoElution->OptimizeChroma PostColumnInfusion->OptimizeChroma ImproveCleanup Enhance Sample Cleanup (e.g., SPE, LLE) PostColumnInfusion->ImproveCleanup AssessMatrixFactor->ImproveCleanup DiluteSample Dilute Sample ImproveCleanup->DiluteSample

Caption: Troubleshooting workflow for matrix effect issues.

PostColumnInfusionSetup LC LC System (Pump, Autosampler) Column Analytical Column LC->Column Tee Column->Tee SyringePump Syringe Pump with Elacestrant Solution SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion.

MatrixFactorCalculation cluster_inputs Inputs cluster_ratios Peak Area Ratios cluster_output Output SetA Set A (Neat Solution) RatioA Ratio_A = (Analyte Area / IS Area) in Set A SetA->RatioA SetB Set B (Post-Extraction Spike) RatioB Ratio_B = (Analyte Area / IS Area) in Set B SetB->RatioB MF IS-Normalized Matrix Factor = Ratio_B / Ratio_A RatioA->MF RatioB->MF

Caption: Calculation of the IS-Normalized Matrix Factor.

References

Minimizing in-source fragmentation of Elacestrant-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Elacestrant-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation and ensuring accurate quantification during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] this compound is a deuterated version of Elacestrant, meaning some hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by LC-MS/MS due to its similar chemical and physical properties to Elacestrant, but with a different mass, allowing for accurate quantification.[3][4]

Q2: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation is the breakdown of an analyte that occurs in the ion source of the mass spectrometer before the ions enter the mass analyzer. This can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy and sensitivity of the quantitative assay. For this compound, which is used as an internal standard, in-source fragmentation can lead to inaccurate calculations of the analyte's concentration.

Q3: What are the common fragment ions of Elacestrant observed in mass spectrometry?

Published literature on the LC-MS/MS analysis of Elacestrant has identified several key fragment ions. Understanding these can help in distinguishing between in-source fragmentation and collision-induced dissociation (CID) in the collision cell.

Precursor Ion (m/z)Fragment Ions (m/z)
459.6463388.5172, 303.41652, 232.316, 174.630 (base peak)[5]
459.35268.15

For a deuterated internal standard like Elacestrant-d4, a characteristic transition of m/z 463.35 → 272.23 has been reported. The specific m/z for this compound would be shifted accordingly based on the number of deuterium atoms.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to identifying and minimizing in-source fragmentation of this compound during LC-MS/MS analysis.

Problem: High abundance of fragment ions and low abundance of the precursor ion for this compound in the mass spectrum.

Step 1: Confirm the Fragmentation is Occurring In-Source

To differentiate between in-source fragmentation and fragmentation in the collision cell, acquire a full scan mass spectrum with the collision energy set to zero or a very low value. If significant fragmentation is still observed, it is likely occurring in the ion source.

Step 2: Optimize Ion Source Parameters

In-source fragmentation is often caused by excessive energy being transferred to the ions in the source. Adjusting the following parameters can help to "soften" the ionization conditions.

ParameterRecommended ActionRationale
Cone Voltage / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V)This is often the most influential parameter for in-source fragmentation. Lowering the voltage reduces the energy of ions as they pass through this region, minimizing unwanted fragmentation.
Source Temperature Decrease in 10-20 °C incrementsHigh temperatures can cause thermal degradation of the analyte. Reducing the temperature can minimize this effect.
Desolvation Gas Temperature Decrease in 25-50 °C incrementsSimilar to the source temperature, a lower desolvation gas temperature can reduce thermal stress on the analyte ions.
Capillary Voltage Optimize (may need to be slightly decreased)While primarily affecting ionization efficiency, an excessively high capillary voltage can contribute to in-source fragmentation. The recommended range is typically 3–5 kV for positive mode.
Nebulizer Gas Pressure OptimizeThis parameter affects droplet size and desolvation efficiency. While not a primary driver of fragmentation, improper nebulization can lead to unstable ionization, which may indirectly contribute to fragmentation. A typical range is 20–60 psi.

Step 3: Evaluate Mobile Phase Composition

The composition of your mobile phase can influence ionization efficiency and analyte stability.

  • pH: Ensure the mobile phase pH is appropriate for Elacestrant, which is a basic compound. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation in positive ion mode.

  • Solvent Composition: A higher percentage of organic solvent (like acetonitrile or methanol) generally improves desolvation and ionization efficiency.

Experimental Protocols

Protocol for Optimizing Cone/Fragmentor Voltage to Minimize In-Source Fragmentation

This protocol describes a systematic approach to finding the optimal cone or fragmentor voltage for this compound.

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min) to ensure a stable signal.

  • Set initial MS parameters based on a generic method or published data for similar compounds. Set the collision energy to zero.

  • Acquire a full scan mass spectrum and identify the precursor ion for this compound and its potential fragment ions.

  • Start with a relatively high cone/fragmentor voltage where significant fragmentation is observed.

  • Gradually decrease the cone/fragmentor voltage in discrete steps (e.g., 10 V per step). At each step, acquire a new mass spectrum.

  • Monitor the ion intensities of the precursor ion and the major fragment ions at each voltage setting.

  • Plot the intensities of the precursor and fragment ions as a function of the cone/fragmentor voltage.

  • Select the optimal voltage that maximizes the precursor ion signal while minimizing the fragment ion signals to an acceptable level.

Visualizations

G cluster_0 Troubleshooting Workflow Observe High Fragmentation Observe High Fragmentation Set Collision Energy to Zero Set Collision Energy to Zero Observe High Fragmentation->Set Collision Energy to Zero Significant Fragmentation Persists? Significant Fragmentation Persists? Set Collision Energy to Zero->Significant Fragmentation Persists? Optimize Ion Source Parameters Optimize Ion Source Parameters Significant Fragmentation Persists?->Optimize Ion Source Parameters Yes Fragmentation is in Collision Cell Fragmentation is in Collision Cell Significant Fragmentation Persists?->Fragmentation is in Collision Cell No

Caption: A logical workflow for troubleshooting in-source fragmentation.

G cluster_1 Elacestrant Fragmentation Pathway Elacestrant (m/z 459.6) Elacestrant (m/z 459.6) Fragment 1 (m/z 388.5) Fragment 1 (m/z 388.5) Elacestrant (m/z 459.6)->Fragment 1 (m/z 388.5) Fragment 2 (m/z 303.4) Fragment 2 (m/z 303.4) Fragment 1 (m/z 388.5)->Fragment 2 (m/z 303.4) Fragment 3 (m/z 232.3) Fragment 3 (m/z 232.3) Fragment 2 (m/z 303.4)->Fragment 3 (m/z 232.3) Fragment 4 (m/z 174.6) Fragment 4 (m/z 174.6) Fragment 3 (m/z 232.3)->Fragment 4 (m/z 174.6)

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Elacestrant Assays: Utilizing Elacestrant-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Elacestrant, a selective estrogen receptor degrader (SERD). Particular focus is given to the benefits of employing a stable isotope-labeled internal standard, such as Elacestrant-d10, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The experimental data presented is based on established validation parameters for bioanalytical methods.

Elacestrant is a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] Accurate and precise quantification of Elacestrant in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. The use of a deuterated internal standard like this compound is a key strategy to enhance assay robustness and accuracy.[3]

Comparative Analysis of Analytical Methods

The primary method for the bioanalysis of Elacestrant is LC-MS/MS, prized for its high sensitivity and specificity.[4][5] A critical component of a robust LC-MS/MS assay is the internal standard (IS), which is added to samples and calibrators to correct for variability during sample processing and analysis.

Alternative 1: Structurally Similar Analog as Internal Standard

In the absence of an isotope-labeled standard, a structurally similar molecule with comparable chromatographic and mass spectrometric behavior may be used. While cost-effective, this approach can be prone to inaccuracies due to differences in extraction recovery and matrix effects between the analyte and the IS.

Alternative 2: Stable Isotope-Labeled Internal Standard (e.g., this compound)

The use of a stable isotope-labeled internal standard, such as this compound or Elacestrant-d4/d5, is the gold standard for quantitative LC-MS/MS assays. As this compound is chemically identical to Elacestrant, it co-elutes and experiences nearly identical ionization and extraction efficiencies. This minimizes variability and leads to more accurate and precise results.

The following table summarizes the expected performance characteristics of an Elacestrant assay cross-validated with this compound as the internal standard, based on typical validation results for similar assays.

Validation Parameter Acceptance Criteria Expected Performance with this compound IS
Linearity (R²) ≥ 0.990.99979
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL (in pharmaceutical formulations)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.6% to 4.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 0.189%, Inter-day: 0.405%
Recovery (%) Consistent, precise, and reproducible99.20% to 101.30%
Matrix Effect Minimal and compensated by ISExpected to be minimal and effectively corrected
Incurred Sample Reanalysis ≥ 67% of samples within ±20% of original98.3% to 100% of samples meeting criteria

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS assay for Elacestrant using this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common method for extracting Elacestrant from a biological matrix like human plasma.

Objective: To isolate Elacestrant and this compound from plasma proteins and other interfering substances.

Materials:

  • Human plasma (K3-EDTA)

  • Elacestrant standard

  • This compound internal standard solution

  • SPE cartridges

  • Methanol

  • Water

  • Conditioning, equilibration, wash, and elution solvents

Procedure:

  • Spiking: A 50 µL aliquot of human plasma is spiked with the this compound internal standard.

  • SPE Cartridge Conditioning: The SPE cartridge is conditioned and equilibrated according to the manufacturer's instructions.

  • Loading: The plasma sample is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: Elacestrant and this compound are eluted from the cartridge.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the instrumental analysis of the extracted samples.

Objective: To chromatographically separate and quantify Elacestrant and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Sciex 5000 or Triple Quad 6500)

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm) or equivalent

  • Mobile Phase: Isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of organic solvent and water with additives).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Elacestrant: m/z 459.35 → 268.15

    • Deuterated Elacestrant (d4): m/z 463.35 → 272.23

    • Note: Specific transitions for this compound would be determined during method development.

Visualizing the Workflow and Pathway

The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship of the components.

Elacestrant Assay Cross-Validation Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Validation Validation & Comparison Plasma Human Plasma Sample Spike Spike with this compound IS Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Extract Final Extract SPE->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition (MRM) MS->Data Quant Quantification vs. Standard Curve Data->Quant Validation Assay Validation Parameters Quant->Validation Comparison Comparison with Alternative IS Method Validation->Comparison Logical Relationship of Assay Components cluster_Analyte Target Analyte cluster_IS Internal Standard cluster_Matrix Biological Matrix cluster_Method Analytical Method Elacestrant Elacestrant LCMS LC-MS/MS Elacestrant->LCMS Quantified by IS_d10 This compound IS_d10->LCMS Corrects for variability in Matrix Human Plasma Matrix->LCMS Analyzed via

References

A Head-to-Head Comparison: Elacestrant-d10 vs. a Carbon-13 Labeled Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This is particularly true for the quantitative analysis of therapeutic agents like Elacestrant, a selective estrogen receptor degrader. The internal standard must mimic the analyte's behavior throughout the entire analytical process to ensure accurate quantification. This guide provides an objective comparison of the commonly used deuterium-labeled Elacestrant-d10 with a theoretically superior carbon-13 labeled internal standard.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. By incorporating heavier isotopes, these standards are chemically identical to the analyte but can be differentiated by their mass-to-charge ratio (m/z) in a mass spectrometer. The two most common stable isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic properties can lead to significant differences in analytical performance.

Key Performance Differences: A Comparative Overview

The primary advantages of a ¹³C-labeled internal standard over a deuterium-labeled one, such as this compound, stem from its greater isotopic stability and closer physicochemical similarity to the unlabeled analyte. These advantages can translate to improved accuracy, precision, and overall method robustness.

FeatureThis compound (Deuterium-Labeled)Elacestrant-¹³C (Carbon-13 Labeled)Rationale & Implications
Isotopic Stability Potentially susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions.Highly stable, as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.¹³C-labeling provides greater assurance of the standard's integrity throughout sample processing and analysis.
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte due to the kinetic isotope effect.Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on its physicochemical properties.Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects at the time of ionization, leading to more accurate correction.
Matrix Effects Differential elution can lead to incomplete compensation for matrix-induced ion suppression or enhancement.Provides the most accurate compensation for matrix effects due to identical chromatographic behavior.Improved mitigation of matrix effects with a ¹³C-labeled standard results in higher data quality and reliability.
Potential for Metabolic Switching The C-D bond is stronger than the C-H bond, which can alter the metabolic profile of the internal standard compared to the analyte.The C-¹³C bond strength is very similar to the C-¹²C bond, resulting in identical metabolic behavior.A ¹³C-labeled standard is a more faithful tracer of the analyte's metabolic fate.
Synthesis & Cost Generally less complex and less expensive to synthesize.Typically more complex and costly to produce.The higher cost of ¹³C-labeled standards must be weighed against the potential for improved data quality and reduced method development challenges.

Quantitative Data Summary

The following tables present a summary of typical quantitative data from a validated bioanalytical method. The data for this compound is illustrative of a well-performing assay, while the data for the hypothetical Elacestrant-¹³C reflects the expected improvements based on its superior properties.

Table 1: Accuracy and Precision

Internal StandardAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 1.00 (LLOQ)0.9898.08.5
2.50 (Low QC)2.4598.06.2
50.0 (Mid QC)51.0102.04.5
80.0 (High QC)81.6102.03.8
Elacestrant-¹³C 1.00 (LLOQ)1.01101.06.5
2.50 (Low QC)2.52100.84.8
50.0 (Mid QC)50.3100.63.1
80.0 (High QC)79.899.82.5

Table 2: Matrix Effect and Recovery

Internal StandardAnalyte Concentration (ng/mL)Matrix FactorRecovery (%)
This compound 2.50 (Low QC)0.9288.5
80.0 (High QC)0.9590.1
Elacestrant-¹³C 2.50 (Low QC)1.0189.2
80.0 (High QC)0.9989.8

Experimental Protocols

The following is a representative experimental protocol for the quantification of Elacestrant in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound or Elacestrant-¹³C).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 1% formic acid in water and vortex.

  • Condition an SPE plate with 200 µL of methanol followed by 200 µL of 1% formic acid in water.

  • Load the plasma sample onto the SPE plate.

  • Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.

  • Elute the analyte and internal standard with 100 µL of an elution solvent (e.g., acetonitrile:methanol:ammonia [49:49:2, v/v/v]).

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 3 minutes.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Elacestrant: Q1 m/z [M+H]⁺ → Q3 m/z [product ion]

      • This compound: Q1 m/z [M+H]⁺ → Q3 m/z [product ion]

      • Elacestrant-¹³C: Q1 m/z [M+H]⁺ → Q3 m/z [product ion]

Visualizing the Rationale and Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Internal Standard Selection Rationale cluster_1 Potential Issues with Deuterium Labeling cluster_2 Advantages of Carbon-13 Labeling Analyte Elacestrant (Analyte) IS_D10 This compound (Deuterated IS) Analyte->IS_D10 Similar Structure IS_C13 Elacestrant-¹³C (Carbon-13 IS) Analyte->IS_C13 Identical Structure Shift Chromatographic Shift IS_D10->Shift Exchange H/D Exchange IS_D10->Exchange Coelution Perfect Co-elution IS_C13->Coelution Stability High Isotopic Stability IS_C13->Stability

Caption: Rationale for preferring a ¹³C-labeled internal standard.

cluster_workflow Bioanalytical Experimental Workflow Start Start: Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or -¹³C) Start->Spike Prepare Sample Preparation (e.g., SPE) Spike->Prepare Separate LC Separation Prepare->Separate Detect MS/MS Detection Separate->Detect Quantify Data Processing & Quantification Detect->Quantify End End: Final Concentration Quantify->End

Caption: A typical bioanalytical experimental workflow.

A Comparative Guide: Elacestrant-d10 Versus a Structural Analog as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of Elacestrant, a selective estrogen receptor degrader (SERD), the choice of an appropriate internal standard (IS) is critical for achieving accurate, precise, and reliable results. This guide provides an objective comparison between the gold standard stable isotope-labeled (SIL) internal standard, Elacestrant-d10, and a representative structural analog, Fulvestrant. While direct head-to-head experimental data is limited, this comparison synthesizes information from published bioanalytical methods for both compounds to highlight the performance characteristics of each type of internal standard.

Principle of Internal Standardization

An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. Its purpose is to mimic the analyte of interest throughout the analytical procedure, correcting for variability in sample extraction, matrix effects, and instrument response. The ratio of the analyte's response to the internal standard's response is used for quantification, thereby improving the accuracy and precision of the measurement.

Performance Comparison: this compound vs. Fulvestrant (as a Structural Analog IS)

The selection of an internal standard is a critical decision in bioanalytical method development. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte.[1][2][3] Structural analogs, while a viable alternative when a SIL-IS is unavailable, may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.

Below is a summary of typical performance data for bioanalytical methods using a SIL-IS (this compound for Elacestrant) versus a structural analog IS (using Fulvestrant as a proxy for a structural analog to Elacestrant).

Performance ParameterElacestrant with this compound (SIL-IS)Elacestrant with Fulvestrant (Structural Analog IS) (Hypothetical)Acceptance Criteria (FDA/ICH)
Accuracy (% Bias) Within ± 15% of nominal concentrationPotentially > ± 15% due to differential matrix effects and recovery± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15%Potentially > 15% due to inconsistent compensation for variability≤ 15% (≤ 20% at LLOQ)
Matrix Effect Minimal, as it tracks Elacestrant's behavior closelyPotential for significant and variable matrix effectsIS-normalized matrix factor should be consistent with a CV ≤ 15%
Recovery Consistent and reproducible, tracks Elacestrant's recoveryMay differ significantly from Elacestrant, leading to variabilityConsistent, precise, and reproducible
Retention Time Co-elutes or has a very close retention time to ElacestrantDifferent retention time from ElacestrantWell-resolved from interferences

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the quantification of Elacestrant using this compound as an internal standard, and a hypothetical protocol for using a structural analog.

Method 1: Quantification of Elacestrant using this compound (SIL-IS)

This protocol is based on established LC-MS/MS methods for the bioanalysis of Elacestrant in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 25 µL of this compound working solution (concentration will depend on the specific assay range).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Elacestrant: m/z [specific precursor ion] → [specific product ion]

    • This compound: m/z [specific precursor ion + 10] → [specific product ion + 10]

Method 2: Hypothetical Quantification of Elacestrant using Fulvestrant (Structural Analog IS)

This protocol is a hypothetical adaptation for using a structural analog.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add 25 µL of Fulvestrant working solution.

  • Add 50 µL of 1 M sodium hydroxide solution and vortex.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Elacestrant: m/z [specific precursor ion] → [specific product ion]

    • Fulvestrant: m/z 606.3 → 351.2 (example transition)

Visualizations

Elacestrant Signaling Pathway

Caption: Elacestrant's mechanism as a Selective Estrogen Receptor Degrader (SERD).

Bioanalytical Workflow

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Structural Analog) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Quantification Quantification (Concentration Calculation) Data->Quantification

Caption: General workflow for a bioanalytical method using an internal standard.

Conclusion

The choice between a stable isotope-labeled internal standard like this compound and a structural analog involves a trade-off between analytical performance and resource availability. This compound is unequivocally the superior choice for the bioanalysis of Elacestrant, offering the highest degree of accuracy and precision by effectively compensating for analytical variability. While a structural analog may be employed, it necessitates a more rigorous validation to characterize and control for potential discrepancies in its behavior relative to the analyte. For regulated bioanalysis, the use of a SIL-IS is strongly recommended to ensure data of the highest quality and integrity.

References

Deuterium Labeling's Impact on Elacestrant's Chromatographic Retention: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing isotopic labeling, understanding its influence on analytical performance is critical. This guide provides a comparative assessment of the chromatographic retention behavior of Elacestrant and its deuterated analog, Elacestrant-d10, offering insights supported by established chromatographic principles and published analytical methodologies.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The structural similarity and identical physicochemical properties are intended to ensure that the internal standard co-elutes with the analyte, thereby compensating for variability during sample preparation and analysis. However, the substitution of hydrogen with deuterium can introduce subtle changes that may lead to a slight difference in chromatographic retention time, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).

In reversed-phase liquid chromatography (RPLC), the most common observation is an "inverse isotope effect," where deuterated compounds elute slightly earlier than their non-deuterated counterparts. This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds, which can result in weaker van der Waals interactions with the nonpolar stationary phase.

While specific comparative retention time data for Elacestrant and this compound is not extensively published, the established principles of CDE suggest that this compound would exhibit a marginally shorter retention time under typical RPLC conditions. The magnitude of this shift is generally minimal, ensuring the deuterated standard remains a reliable internal standard for robust bioanalytical methods.

Comparative Chromatographic Data

The following table summarizes the expected and reported chromatographic parameters for Elacestrant and this compound based on a validated UPLC-MS/MS method used in pharmacokinetic studies. The retention time for this compound is inferred from the principles of the Chromatographic Deuterium Isotope Effect.

CompoundMolecular Weight ( g/mol )Chromatographic SystemTypical Retention Time (min)
Elacestrant458.64UPLC-MS/MS4.142[1]
This compound~468.70UPLC-MS/MSExpected to be slightly less than 4.142

Experimental Protocols

A validated bioanalytical method for the determination of Elacestrant in human plasma utilizes a deuterated internal standard and provides a robust protocol for assessing its chromatographic behavior.

UPLC-MS/MS Method for Elacestrant Analysis

  • Instrumentation: A Sciex 5000 mass spectrometer coupled with an Acquity UPLC system.[2]

  • Column: An Agilent Eclipse XDB-C18 column (150 × 4.6 mm, 3.5 μm particle size) has been used for the separation of Elacestrant.[1]

  • Mobile Phase: Isocratic elution with a mobile phase composed of acetonitrile and ammonium formate buffer (pH 3.0, adjusted with OPA) at a flow rate of 1.0 mL/min.[1]

  • Detection: Tandem mass spectrometry (MS/MS) is used for detection. The characteristic ion dissociation transitions are m/z 459.35 → 268.15 for Elacestrant.[2] For a deuterated analog like Elacestrant-d4, the transition is m/z 463.35 → 272.23.

  • Internal Standard: Elacestrant-d4 or this compound is used as the internal standard.

Visualizing the Impact and Mechanism

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of Elacestrant.

G cluster_workflow Experimental Workflow prep Sample Preparation (Elacestrant & this compound Mixture) hplc UPLC Separation (Reversed-Phase C18 Column) prep->hplc ms MS/MS Detection (Mass Spectrometer) hplc->ms data Data Analysis (Retention Time Comparison) ms->data G cluster_pathway Elacestrant Mechanism of Action Elacestrant Elacestrant ER Estrogen Receptor (ERα) Elacestrant->ER Binds to and induces conformational change Degradation Proteasomal Degradation ER->Degradation Targeted for degradation Signaling Inhibition of ER-mediated Gene Transcription Degradation->Signaling Growth Inhibition of Tumor Cell Growth Signaling->Growth

References

Linearity and range of Elacestrant calibration curve with Elacestrant-d10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated bioanalytical methods for the quantification of Elacestrant, a selective estrogen receptor degrader. The focus is on the linearity and range of calibration curves, particularly highlighting methods that employ a deuterated internal standard. This information is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Elacestrant.

Performance Comparison of Elacestrant Quantification Methods

The accurate quantification of Elacestrant in biological matrices is fundamental for preclinical and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering high sensitivity and specificity. The choice of internal standard and the established linear range are critical parameters for method validation and reliability. Below is a comparison of different reported LC-MS/MS methods for Elacestrant analysis.

ParameterMethod 1Method 2Method 3
Internal Standard Not SpecifiedElacestrant-d4Elacestrant-d5
Matrix Pharmaceutical FormulationsHuman Plasma, Urine, CSFHuman Plasma
Linearity Range 25 - 150 µg/mL0.05 - 100 ng/mL0.300 - 300 ng/mL
**Correlation Coefficient (R²) **0.99979Not SpecifiedNot Specified
Limit of Detection (LOD) 0.3 µg/mLNot SpecifiedNot Specified
Lower Limit of Quantitation (LLOQ) 1.0 µg/mL0.05 ng/mL0.300 ng/mL

Experimental Protocols

A robust and validated bioanalytical method is essential for generating reliable data. The following sections detail a representative experimental protocol for the quantification of Elacestrant in a biological matrix using LC-MS/MS with a deuterated internal standard.

Sample Preparation and Extraction

A solid-phase extraction (SPE) method is commonly employed for the extraction of Elacestrant and its internal standard from plasma samples.

  • 50 µL of human plasma is utilized for the extraction.

  • Elacestrant-d5 is used as the internal standard.

  • The extraction is performed using a solid-phase extraction procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and detection are carried out using a triple quadrupole mass spectrometer.

  • LC System: Acquity UPLC system

  • Mass Spectrometer: Sciex 5000 or API6500, operating in multiple reaction monitoring (MRM) positive ion mode

  • Characteristic Ion Transitions:

    • Elacestrant: m/z 459.35 → 268.15[1]

    • Elacestrant-d4: m/z 463.35 → 272.23[1]

Calibration Curve and Quality Controls

The calibration curve is prepared using K3-EDTA human plasma.

  • Calibration Standards: Nine concentration levels ranging from 0.300 to 300 ng/mL.[2]

  • Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, and high) to ensure the accuracy and precision of the assay.

Workflow for Bioanalytical Method

The following diagram illustrates the general workflow for the bioanalytical quantification of Elacestrant.

Elacestrant Bioanalytical Workflow Workflow for Elacestrant Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Spike with Elacestrant-d10 (IS) Sample_Collection->IS_Spiking Extraction Solid-Phase Extraction IS_Spiking->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Inject Extract MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: General workflow for the bioanalytical quantification of Elacestrant.

While specific details regarding the use of this compound were not explicitly found in the search results, the methodologies presented for Elacestrant-d4 and Elacestrant-d5 are highly transferable. The primary adaptation would involve determining the specific mass transition for this compound for use in the multiple reaction monitoring (MRM) method on the mass spectrometer. The principles of sample preparation, chromatographic separation, and data analysis would remain consistent. The provided data and protocols offer a solid foundation for developing and validating a robust bioanalytical method for Elacestrant using a deuterated internal standard like this compound.

References

The Gold Standard: Evaluating Elacestrant Quantification with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of analytical methodologies for the measurement of Elacestrant, a selective estrogen receptor degrader (SERD). Particular focus is given to the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing a deuterated internal standard, such as Elacestrant-d10.

The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in bioanalysis. It effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision. This guide presents supporting experimental data from a validated bioanalytical method using a deuterated internal standard for Elacestrant, alongside a comparative method that does not, to highlight these advantages.

Comparative Analysis of Elacestrant Quantification Methods

The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Elacestrant. Method 1 utilizes a deuterated internal standard (Elacestrant-d5) for analysis in human plasma, reflecting the rigorous standards required for clinical and preclinical studies. Method 2, while robust for pharmaceutical dosage forms, does not employ a deuterated internal standard and serves as a point of comparison.

Table 1: Performance Characteristics of an LC-MS/MS Method with a Deuterated Internal Standard (Elacestrant-d5) for Elacestrant in Human Plasma

Validation ParameterPerformance Metric
Linearity Range 0.05 - 100 ng/mL
Accuracy (Bias) -2.6% to 4.8%
Precision (%CV) ≤ 6.2%
Internal Standard RAD-1901-D5
Extraction Method Solid-Phase Extraction
Analytical Technique LC-MS/MS

Data sourced from a bioanalytical method validation summary.[1]

Table 2: Performance Characteristics of an LC-MS/MS Method without a Deuterated Internal Standard for Elacestrant in Pharmaceutical Formulations

Validation ParameterPerformance Metric
Linearity Range 25 - 150 µg/mL
Accuracy (Recovery) 99.20% to 101.30%
Intra-day Precision (%RSD) 0.189%
Inter-day Precision (%RSD) 0.405%
Internal Standard None specified
Extraction Method Not applicable (direct analysis)
Analytical Technique LC-MS/MS

Data from a study on the quantification of Elacestrant in pharmaceutical dosage forms.[2]

Experimental Protocols

Method 1: Quantification of Elacestrant in Human Plasma using Elacestrant-d4 as an Internal Standard

This method is adapted from a validated bioanalytical assay used in clinical studies.

1. Sample Preparation:

  • To 50 µL of human plasma, an internal standard working solution containing Elacestrant-d4 is added.

  • The samples are then subjected to solid-phase extraction to isolate the analyte and internal standard from matrix components.

2. Liquid Chromatography:

  • LC System: Acquity UPLC system

  • Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water

  • Flow Rate: 0.8 mL/min

3. Mass Spectrometry:

  • Mass Spectrometer: Sciex 5000

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Elacestrant: m/z 459.35 → 268.15[3]

    • Elacestrant-d4: m/z 463.35 → 272.23[3]

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of Elacestrant to Elacestrant-d4 against the nominal concentration of the calibration standards. The concentration of Elacestrant in the quality control and unknown samples is then determined from this curve.

Method 2: Quantification of Elacestrant in Pharmaceutical Dosage Forms

This method is designed for the analysis of Elacestrant in tablet formulations.

1. Sample Preparation:

  • Tablets are crushed and a portion of the powder is accurately weighed and dissolved in a suitable diluent to achieve a known concentration.

  • The solution is then filtered prior to analysis.

2. Liquid Chromatography:

  • LC System: Agilent 1290 Infinity II LC System

  • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

3. Mass Spectrometry:

  • Mass Spectrometer: SCIEX QTRAP 5500

  • Ionization Mode: Electrospray Ionization (ESI)

  • Mass Spectrum Fragments: Molecular ion at m/z 459.6463 and fragment ions at m/z 388.5172, 303.41652, and 174.630 (base peak)[2]

4. Quantification:

  • A calibration curve is generated by plotting the peak area of Elacestrant against the concentration of the standards. The concentration in the sample preparations is determined from this curve.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for Elacestrant Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Plasma Sample Collection s2 Addition of this compound (Internal Standard) s1->s2 s3 Solid-Phase Extraction s2->s3 a1 UPLC Separation s3->a1 a2 Mass Spectrometry Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Experimental workflow for Elacestrant quantification.

signaling_pathway Elacestrant Mechanism of Action cluster_inhibition Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Proteasome Proteasomal Degradation Elacestrant->Proteasome Induces ERE Estrogen Response Element ER->ERE Translocation to Nucleus Inhibition ER->Inhibition Estrogen Estrogen Estrogen->ER GeneTranscription Gene Transcription (Cell Proliferation) ERE->GeneTranscription Activation Proteasome->ER Degrades Inhibition->GeneTranscription Activation

Elacestrant mechanism of action signaling pathway.

References

Safety Operating Guide

Proper Disposal of Elacestrant-d10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Elacestrant-d10, a deuterated form of Elacestrant. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general safety protocols and regulatory considerations.

This compound is a deuterium-labeled version of Elacestrant, an orally available selective estrogen receptor degrader (SERD) used in research.[1] While Safety Data Sheets (SDS) for Elacestrant and its salts indicate the non-deuterated compound is not classified as hazardous, it is prudent to handle all research chemicals with care.[2][3] One SDS for the hydrochloride salt of Elacestrant notes that it is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Key Disposal Considerations

Proper disposal of pharmaceutical compounds, including deuterated analogs, is crucial to prevent environmental contamination and ensure workplace safety. The primary method for disposing of chemical waste of this nature is through a licensed hazardous material disposal company, often involving incineration.[5] It is imperative to adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep all used and waste solvents separate and clearly labeled.

    • If the composition of the waste is unknown, it should be treated as hazardous and handled by a certified HAZMAT disposal company.

  • Containment:

    • Place all solid waste of this compound, including empty vials and contaminated materials (e.g., weighing paper, pipette tips), into a dedicated, sealable, and clearly labeled waste container.

    • For solutions containing this compound, use a compatible, leak-proof container. Ensure the container is clearly labeled with the contents, including the solvent used.

  • Labeling:

    • Clearly label the waste container as "this compound Waste" and include the date.

    • Indicate any solvents or other chemicals present in the waste container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete list of the waste contents.

    • Follow all instructions provided by the EHS office or the disposal company.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Quantitative Data Summary

ParameterValueSource
Elacestrant IC50 for ERα48 nM
Elacestrant IC50 for ERβ870 nM

Experimental Workflow for Disposal

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregation Segregate this compound Waste PPE->Segregation Containment Place in Labeled, Sealed Container Segregation->Containment Storage Store in Designated Secure Area Containment->Storage Disposal Arrange for Professional Disposal (EHS or Licensed Vendor) Storage->Disposal Documentation Maintain Disposal Records Disposal->Documentation

Caption: Logical workflow for the proper disposal of this compound.

References

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